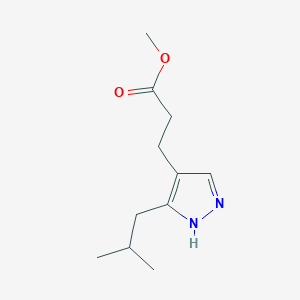
2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
Pyridine derivatives are important heterocyclic compounds found in many natural products and used in pharmaceuticals and chemical reagents for organic synthesis . An organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(chloromethyl)pyridine hydrochloride, has been reported . The method involves several steps, including the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate, followed by reactions to produce methyl pyridine-4-carboxylate, 4-pyridinemethanol, and finally the target product .Molecular Structure Analysis
The molecular structure of similar compounds, like 2-Chloromethylpyridine, consists of a pyridine core bearing a chloromethyl group .Chemical Reactions Analysis
The electrochemistry of pyridine derivatives has been studied, with research highlighting the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, like 2-Chloromethylpyridine, include a molar mass of 127.57 g·mol −1 and a melting point of 79 °C .Scientific Research Applications
2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is used in a variety of scientific research applications. It is a useful reagent for the synthesis of various pharmaceuticals and other organic compounds. This compound is also used as a catalyst in organic synthesis. It has been used in the synthesis of anti-inflammatory drugs, antibiotics, and anti-cancer agents. This compound is also used as a reaction intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
Target of Action
It’s known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, interfering with the cell’s ability to replicate .
Mode of Action
Based on the general behavior of chloromethylpyridines, it can be inferred that this compound likely interacts with its targets through nucleophilic substitution or free radical reactions . In these reactions, the chloromethyl group on the pyridine ring can be replaced by other groups, leading to various changes in the molecule .
Biochemical Pathways
As an alkylating agent, it can be inferred that this compound likely affects pathways involving dna replication and cell division .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
As an alkylating agent, it can be inferred that this compound likely causes dna damage, which can lead to cell death or mutations .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of the compound .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine in laboratory experiments is that it is commercially available and relatively inexpensive. This compound is also easy to use and can be synthesized in a relatively short amount of time. The main limitation of using this compound in laboratory experiments is that it is not very stable and can degrade over time.
Future Directions
Future research could focus on the development of more stable derivatives of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine that could be used in laboratory experiments. Additionally, research could focus on the development of new synthetic methods for the synthesis of this compound. Research could also focus on the development of new applications for this compound, such as its use as a drug delivery system. Finally, research could focus on the development of new analytical methods for the detection and quantification of this compound.
Safety and Hazards
properties
IUPAC Name |
2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUCKYRVPIUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-[(3-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482428.png)

![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)